N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The molecule also contains an allyl group (a carbon chain attached via a double bond), a phenyl group (a ring of six carbon atoms, i.e., a benzene ring), and a methanesulfonamide group (containing sulfur, oxygen, and nitrogen) attached to the benzo[b][1,4]oxazepine core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzo[b][1,4]oxazepine ring is a seven-membered ring with one oxygen and one nitrogen atom . The presence of these heteroatoms, along with the various substituents, would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the allyl group could potentially undergo reactions typical of alkenes, such as addition reactions . The phenyl group might participate in electrophilic aromatic substitution reactions, and the methanesulfonamide group could potentially undergo a variety of reactions involving the sulfur-nitrogen bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonamide group could enhance its solubility in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .Scientific Research Applications
Synthesis and Structural Analysis
A study by Almansour et al. (2016) focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, achieving good to excellent yields. These compounds, including similar structures to the one , were analyzed using X-ray diffraction and DFT studies, showing agreement between calculated molecular structures and X-ray structures. This research highlights the potential for designing novel compounds with specific structural features and investigating their properties (Almansour et al., 2016).
Photophysical Properties
Research by Petrovskii et al. (2017) on the synthesis and photophysical properties of dimethyl oxazapolycyclic skeletons, including dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, presents insights into the unique photophysical characteristics of these compounds. This study emphasizes the significance of structural configuration in determining the emission properties, which can be leveraged in the development of optical materials and sensors (Petrovskii et al., 2017).
Antimicrobial Activities
The synthesis of biologically active derivatives with structures similar to the compound has been reported by Babu et al. (2013). These compounds exhibited significant antimicrobial activities against various bacterial and fungal strains. The structure-activity relationship analysis indicates the potential of such compounds in the development of new antimicrobial agents (Babu et al., 2013).
Potential Applications in Nonlinear Optical Properties
The study by Almansour et al. also touches on the nonlinear optical (NLO) properties of the synthesized compounds, with computational hyperpolarizability studies indicating that certain derivatives could serve as candidates for NLO applications. This suggests that compounds with structural similarities to "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide" might have applications in optical and photonic technologies (Almansour et al., 2016).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-4-12-23-18-13-17(10-11-19(18)27-15-21(2,3)20(23)24)22-28(25,26)14-16-8-6-5-7-9-16/h4-11,13,22H,1,12,14-15H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAWZAYUIUNTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)N(C1=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.